molecular formula C15H14O2S B1298574 4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid CAS No. 88382-50-7

4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid

Cat. No.: B1298574
CAS No.: 88382-50-7
M. Wt: 258.3 g/mol
InChI Key: RNXLFHYARAUOQF-UHFFFAOYSA-N
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Description

4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid is a chemical compound with the molecular formula C15H14O2S and a molecular weight of 258.3 g/mol.

Preparation Methods

The synthesis of 4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylthiobenzyl chloride with benzoic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial production methods for this compound may involve more efficient and scalable processes, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thioether using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzoic acid derivatives.

Scientific Research Applications

4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid can be compared with other similar compounds, such as:

    4-[(4-methylphenyl)thio]benzoic Acid: This compound has a similar structure but lacks the sulfanylmethyl group, which may result in different chemical properties and reactivity.

    4-[(4-methylphenyl)sulfonyl]benzoic Acid:

Properties

IUPAC Name

4-[(4-methylphenyl)sulfanylmethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-11-2-8-14(9-3-11)18-10-12-4-6-13(7-5-12)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXLFHYARAUOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359513
Record name Benzoic acid, 4-[[(4-methylphenyl)thio]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88382-50-7
Record name Benzoic acid, 4-[[(4-methylphenyl)thio]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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